Cas no 1804765-06-7 (Ethyl 3-(aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxylate)
Ethyl 3-(aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxylate
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- Inchi: 1S/C10H11F3N2O4/c1-2-18-9(17)7-5(3-14)8(6(16)4-15-7)19-10(11,12)13/h4,16H,2-3,14H2,1H3
- InChI Key: BKODGOWLCBTXOT-UHFFFAOYSA-N
- SMILES: FC(OC1C(=CN=C(C(=O)OCC)C=1CN)O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 314
- XLogP3: 1.1
- Topological Polar Surface Area: 94.7
Ethyl 3-(aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029096755-1g |
Ethyl 3-(aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxylate |
1804765-06-7 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Ethyl 3-(aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxylate Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on Ethyl 3-(aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxylate
Comprehensive Overview of Ethyl 3-(aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1804765-06-7)
Ethyl 3-(aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1804765-06-7) is a specialized pyridine derivative with significant potential in pharmaceutical and agrochemical research. This compound features a unique trifluoromethoxy group, which enhances its bioactivity and stability, making it a valuable intermediate in drug discovery. Researchers are increasingly interested in its applications due to the growing demand for trifluoromethoxy-containing compounds in medicinal chemistry.
The molecular structure of Ethyl 3-(aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxylate includes an aminomethyl group at the 3-position and a hydroxy group at the 5-position, contributing to its versatility in chemical synthesis. The presence of the trifluoromethoxy moiety is particularly noteworthy, as it is known to improve metabolic stability and bioavailability in drug candidates. This makes the compound a promising candidate for the development of new central nervous system (CNS) drugs and anti-inflammatory agents.
In recent years, the pharmaceutical industry has seen a surge in interest for pyridine-based compounds, driven by their efficacy in treating neurological disorders and infectious diseases. Ethyl 3-(aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxylate aligns with this trend, offering potential applications in the synthesis of novel GABA receptor modulators and kinase inhibitors. Its unique structural features also make it a subject of interest in computational chemistry and molecular docking studies.
The compound’s synthesis typically involves multi-step organic reactions, including esterification and amination processes. Researchers often employ microwave-assisted synthesis to improve yield and reduce reaction times. The growing adoption of green chemistry principles has further influenced the development of eco-friendly synthetic routes for this compound, addressing the industry’s focus on sustainability.
Market trends indicate a rising demand for high-purity pyridine derivatives, particularly in the Asia-Pacific region, where pharmaceutical and agrochemical industries are expanding rapidly. Ethyl 3-(aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxylate is poised to play a critical role in this growth, given its potential as a building block for bioactive molecules. Suppliers and manufacturers are increasingly optimizing production processes to meet the needs of research institutions and pharmaceutical companies.
From a regulatory perspective, Ethyl 3-(aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxylate is not classified as a controlled substance, making it accessible for research purposes. However, users must adhere to standard laboratory safety protocols, including proper ventilation and personal protective equipment (PPE). The compound’s stability under normal conditions ensures safe handling and storage, further enhancing its appeal to researchers.
In conclusion, Ethyl 3-(aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1804765-06-7) represents a cutting-edge compound with broad applications in drug discovery and agrochemical development. Its unique structural attributes, combined with the industry’s shift toward sustainable synthesis methods, position it as a key player in the future of specialty chemicals. Researchers and industry professionals are encouraged to explore its potential further, leveraging advancements in AI-driven drug design and high-throughput screening.
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